sodium propane-1-sulfinate
Description
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Properties
CAS No. |
39165-62-3 |
|---|---|
Molecular Formula |
C3H7NaO2S |
Molecular Weight |
130.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sodium Propane-1-sulfinate: A Keystone Reagent for Modern Drug Discovery
Introduction: The Rise of a Versatile Reagent in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of molecular diversity and the rapid optimization of lead compounds are paramount. Sodium propane-1-sulfinate has emerged as a pivotal tool in this endeavor, particularly through its role as a precursor to the propylic radical. This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity and provide actionable protocols for its use in the laboratory.
Chemical Structure and Physicochemical Properties
This compound is an organosulfur compound with the chemical formula C₃H₇NaO₂S.[1] The molecule consists of a propyl group attached to a sulfinate functional group, with a sodium cation balancing the charge.
Molecular Structure
The sulfinate group (-SO₂⁻) is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to the propyl chain. The negative charge is delocalized across the oxygen atoms, contributing to the stability of the anion.
Diagram: Chemical Structure of this compound
Caption: Simplified workflow for the synthesis of sodium alkyl sulfinates.
Experimental Protocol: Conceptual Outline
A detailed, step-by-step protocol for the synthesis of this compound would be adapted from the general procedures for preparing Baran Diversinates™. The following is a conceptual outline:
-
Preparation of the N-hydroxy-2-thiopyridone (2-PyS-OH) ester of butyric acid (Barton Ester): Butyric acid is reacted with oxalyl chloride to form the acid chloride, which is then reacted with 2-PyS-OH in the presence of a base.
-
Interrupted Barton Decarboxylation: The Barton ester is dissolved in a suitable solvent and irradiated with a tungsten lamp in the presence of a sulfur dioxide source (e.g., sulfur dioxide gas or a solid surrogate).
-
Work-up and Isolation: The reaction mixture is worked up to isolate the intermediate pyridyl sulfone.
-
Cleavage to the Sulfinate: The pyridyl sulfone is treated with a sodium base (e.g., sodium methoxide or sodium hydride) to cleave the pyridyl group and form this compound. [2]The product is then isolated and purified.
Reactivity and Mechanism of Action in C-H Functionalization
The primary utility of this compound in modern organic synthesis, particularly in a drug discovery context, is its role as a precursor to the propyl radical for C-H functionalization reactions. [3]This approach is a cornerstone of late-stage functionalization (LSF), a strategy that allows for the modification of complex molecules at a late point in their synthesis, thereby rapidly generating analogues for structure-activity relationship (SAR) studies. [3][4]
The "Baran Diversinates™": A Toolkit for Late-Stage Functionalization
This compound is a member of the "Baran Diversinates™," a collection of sulfinate salts that serve as precursors to a wide variety of radicals. [5]These reagents are prized for their operational simplicity, often being compatible with aqueous conditions and tolerant of a broad range of functional groups. [6]
Mechanism of Radical Generation and C-H Functionalization
The C-H functionalization reaction using this compound typically proceeds via a radical mechanism. The key steps are:
-
Generation of the Propyl Radical: In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH), this compound undergoes a single-electron transfer (SET) to generate a propanesulfonyl radical. This radical readily extrudes sulfur dioxide (SO₂) to form the propyl radical (CH₃CH₂CH₂•). [7]2. Addition to an Electron-Deficient Heterocycle: The nucleophilic propyl radical adds to an electron-deficient position of a protonated heterocycle. This step is often regioselective, with the position of addition being predictable in many cases.
-
Rearomatization: The resulting radical cation intermediate is then oxidized and deprotonated to regenerate the aromaticity of the heterocycle, now bearing a propyl substituent.
Diagram: Mechanism of C-H Propylation of a Heterocycle
Caption: Simplified mechanism for the propylation of a heterocycle.
Applications in Drug Discovery and Development
The ability to introduce a simple alkyl group like propyl onto a complex drug candidate in the final stages of synthesis is incredibly valuable. Such modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
Rapid SAR Exploration
By using this compound and other Diversinates™, medicinal chemists can quickly generate a library of analogues from a common late-stage intermediate. [3]This allows for the efficient exploration of how the addition of a propyl group at different positions affects biological activity, solubility, metabolic stability, and other key drug-like properties.
Blocking Sites of Metabolism
Metabolic instability is a common reason for the failure of drug candidates. C-H functionalization can be used to "block" sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a propyl group can sterically hinder access to a nearby metabolically labile position or replace a hydrogen atom that would otherwise be hydroxylated. [5]
Experimental Protocol: Late-Stage Propylation of a Heterocyclic Drug Candidate
The following is a general protocol for the late-stage propylation of an electron-deficient heterocyclic compound.
-
Reaction Setup: To a vial containing the heterocyclic substrate (1 equivalent), add this compound (2-3 equivalents).
-
Solvent and Acid: Dissolve the solids in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) and add an acid (e.g., trifluoroacetic acid, 2-4 equivalents) to protonate the heterocycle.
-
Initiation: Add an oxidant, such as tert-butyl hydroperoxide (70% in water, 3-5 equivalents), dropwise to the reaction mixture at room temperature. [8]4. Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by flash column chromatography or preparative HPLC to obtain the propylated heterocycle. [8]
Safety and Handling
This compound is an irritant. It is important to handle this reagent with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion and Future Outlook
This compound has solidified its position as a valuable reagent in the medicinal chemist's toolbox. Its ease of use, functional group tolerance, and predictable reactivity in radical-mediated C-H functionalization reactions make it an ideal choice for the late-stage diversification of drug candidates. As the demand for more efficient and sustainable synthetic methods continues to grow, the importance of reagents like this compound is poised to increase further. Future research will likely focus on expanding the scope of sulfinate reagents, developing more stereoselective C-H functionalization methods, and applying these powerful tools to an even broader range of complex molecular architectures.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propane C3H8 analysis of chemical shifts ppm interpretation of C-13. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of (a) VS/Na-AMPS and (b).... Retrieved from [Link]
-
Kuttruff, C. A., Haile, M., Kraml, J., & Tautermann, C. S. (2018). Late-Stage Functionalization of Drug-Like Molecules Using Diversinates. ChemMedChem, 13(10), 983–987. [Link]
-
Gianatassio, R., Kawamura, S., Eprile, C. L., Foo, K., Ge, J., Burns, A. C., Collins, M. R., & Baran, P. S. (2014). Simple sulfinate synthesis enables C-H trifluoromethylcyclopropanation. Angewandte Chemie (International ed. in English), 53(37), 9851–9855. [Link]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Daa, F., & Baran, P. S. (2012). Practical and innate C–H functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]
-
van der Westhuyzen, R., Tonder, J. E., & Baran, P. S. (2016). Reaction of Papaverine with Baran DiversinatesTM. Molecules (Basel, Switzerland), 21(7), 893. [Link]
-
ResearchGate. (n.d.). Practical and innate C–H functionalization of heterocycles. Retrieved from [Link]
-
Montgomery, A. P., Joyce, J. M., Danon, J. J., & Kassiou, M. (2023). An update on late-stage functionalization in today's drug discovery. Expert opinion on drug discovery, 18(6), 597–613. [Link]
-
Moir, M., Danon, J. J., Reekie, T. A., & Kassiou, M. (2019). An overview of late-stage functionalization in today's drug discovery. Expert opinion on drug discovery, 14(11), 1137–1149. [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130–9221. [Link]
-
RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Baran Lab. (n.d.). Diversinate Update. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Predictive Minisci late stage functionalization with transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage functionalization of BN-heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. CN104803967A - Method for preparing 1,3-propane sultone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
difference between sodium propane-1-sulfinate and sodium propanesulfonate
Sodium Propane-1-sulfinate vs. Sodium Propanesulfonate
Executive Summary
In the landscape of organosulfur chemistry, the distinction between This compound and sodium propanesulfonate is chemically profound yet frequently obscured by nomenclature similarities. While both share a propyl backbone and anionic character, they occupy distinct oxidation states of sulfur (
-
This compound (
): A reactive, nucleophilic species used primarily as a building block for sulfones and sulfonamides. It is air-sensitive and prone to oxidation. -
Sodium Propanesulfonate (
): A thermodynamic sink; chemically inert, highly polar, and widely used as an ion-pairing reagent or solubilizing motif.
This guide provides a definitive technical comparison, grounded in electronic structure, validated synthetic protocols, and analytical discrimination methods.
Chemical Identity & Structural Characterization[1][2][3]
The fundamental difference lies in the coordination environment of the sulfur atom. The sulfinate possesses a lone pair, conferring nucleophilicity, whereas the sulfonate is fully oxidized.
| Feature | This compound | Sodium Propanesulfonate |
| CAS Number | 39165-62-3 | 14533-63-2 (Anhydrous)304672-01-3 (Monohydrate) |
| Formula | ||
| Sulfur Oxidation State | +4 | +6 |
| Geometry | Pyramidal (Lone pair present) | Tetrahedral |
| Electronic Character | Nucleophilic (S-centered), Reducing Agent | Non-nucleophilic, Redox Stable |
| Stability | Hygroscopic, Air-sensitive (oxidizes to sulfonate) | Highly stable, Hygroscopic |
2.1 Visualization of Reactivity Divergence
The following diagram illustrates the redox relationship and the divergent synthetic pathways accessible to each species.
Figure 1: Redox workflow connecting the precursor sulfonyl chloride to the reactive sulfinate and the stable sulfonate.
Electronic Structure & Reactivity Profile
3.1 The Sulfinate Lone Pair (
)
The sulfinate anion (
-
S-Alkylation: Reaction with "soft" electrophiles (alkyl halides) yields sulfones (
), a critical bond formation in medicinal chemistry (e.g., synthesis of bioisosteres). -
O-Alkylation: Reaction with "hard" electrophiles can yield sulfinic esters, though this is less common in aqueous media.
-
Instability: The lone pair is susceptible to oxidation. Exposure to atmospheric oxygen, particularly in solution, converts the sulfinate to the sulfonate. Handling under inert atmosphere (Nitrogen/Argon) is mandatory for quantitative yields.
3.2 The Sulfonate Stability (
)
The sulfonate anion (
-
Non-Nucleophilic: It does not participate in
reactions. -
Leaving Group Potential: The conjugate acid (propanesulfonic acid) is a strong acid (
). In salt form, it acts as a solubilizing group or a counter-ion for basic drugs (e.g., moxifloxacin).
Experimental Protocols
Protocol A: Synthesis of this compound (Reduction)
Objective: To generate the nucleophilic
Reagents:
-
1-Propanesulfonyl chloride (CAS 10147-36-1)
-
Sodium Sulfite (
) -
Sodium Bicarbonate (
) -
Water (
)
Methodology:
-
Preparation: Dissolve
(1.5 equiv) and (1.5 equiv) in water at . -
Addition: Add 1-propanesulfonyl chloride (1.0 equiv) dropwise over 30 minutes. The pH should be maintained between 7–9.[1]
-
Reaction: Stir at
for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC or GC. -
Workup: Evaporate water under reduced pressure. The residue contains the product and inorganic salts.
-
Purification: Extract the solid residue with hot ethanol (sulfinate is soluble; inorganic salts are largely insoluble). Filter while hot.
-
Isolation: Concentrate the ethanol filtrate to yield This compound as a white hygroscopic solid.
-
Storage: Store under Argon at
.
Protocol B: Controlled Oxidation to Sodium Propanesulfonate
Objective: To convert the sulfinate to the stable sulfonate for analytical comparison or waste treatment.
Reagents:
-
This compound (from Protocol A)[2]
-
Hydrogen Peroxide (30%
)
Methodology:
-
Dissolve the sulfinate in water.
-
Slowly add
(1.2 equiv) at (Exothermic reaction). -
Stir at room temperature for 1 hour.
-
Verify conversion using the "Shift Test" (see Section 5).
-
Concentrate to obtain Sodium Propanesulfonate .
Analytical Discrimination: The "Shift Test"
Distinguishing these two species is critical during synthesis. The most reliable method is
5.1 Self-Validating NMR Check
The oxidation state of sulfur significantly impacts the chemical shift of the
| Proton Environment | This compound ( | Sodium Propanesulfonate ( |
| ~2.2 – 2.5 ppm | ~2.8 – 2.9 ppm | |
| Shift Explanation | Less deshielding due to lone pair and lower oxidation state. | Strong deshielding by highly oxidized |
Diagnostic Workflow:
-
Take an aliquot of your reaction mixture.
-
Run a quick
NMR in . -
Pass Criteria:
-
If targeting Sulfinate : Signal must be centered around 2.4 ppm . A peak at 2.9 ppm indicates oxidation (impurity).
-
If targeting Sulfonate : Signal must be at 2.9 ppm . Any signal upfield indicates incomplete oxidation.
-
5.2 Infrared (IR) Spectroscopy
-
Sulfinate (
): Strong bands at ~1000–1050 ( symmetric) and ~950–1000 . -
Sulfonate (
): Broad, intense bands at ~1150–1250 ( asymmetric) and ~1010–1080 ( symmetric).
References
-
Synthesis of Sulfinates via Reduction
- Title: "Synthesis and applications of sodium sulfin
- Source: RSC Advances, 2021.
-
URL:[Link]
-
CAS Registry & Properties (Sulfonate)
-
Title: "Sodium 1-propanesulfonate monohydrate Product Page"[3]
-
Source: Sigma-Aldrich.
-
- CAS Registry & Properties (Sulfinate)
-
NMR Chemical Shift Data
Sources
- 1. US4171324A - Preparation of sodium allyl and methallyl sulfonate - Google Patents [patents.google.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Sodium 3-(trimethylsilyl)-1-propanesulfonate | C6H15NaO3SSi | CID 5167273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
Methodological & Application
Application Note: Electrochemical Synthesis with Sodium Propane-1-Sulfinate
Executive Summary
Sodium propane-1-sulfinate (PrSO₂Na) has emerged as a premier "innate" radical precursor in organic electrosynthesis. Unlike traditional alkyl halides that require cathodic reduction, PrSO₂Na undergoes anodic oxidation to generate reactive radical species.
This guide details two distinct electrochemical pathways controlled by reaction parameters:
-
C–H Propylation (Desulfinylation): The installation of a propyl alkyl group (
) via the extrusion of SO₂. -
Sulfonylation: The installation of the propylsulfonyl group (
) with retention of the sulfur moiety.
By tuning the applied potential, temperature, and solvent system, researchers can selectively switch between these two modes to functionalize heteroarenes, quinones, and alkenes without transition metal catalysts or stoichiometric chemical oxidants.
Mechanistic Principles
The utility of this compound rests on the stability and reactivity of the sulfonyl radical intermediate.
The Electrochemical Switch
The oxidation of the sulfinate anion (
-
Primary Oxidation:
-
Pathway Divergence:
-
Path A (Sulfonylation): The
radical reacts directly with an electron-rich trap (e.g., alkene, alkyne) faster than it decomposes. -
Path B (Propylation): The
radical undergoes fragmentation (desulfinylation) to release sulfur dioxide and a propyl radical ( ), which then performs C–H alkylation.
-
Mechanistic Flowchart
Figure 1: Divergent electrochemical pathways for this compound. Path selection is driven by temperature and substrate kinetics.
Application 1: C–H Propylation of Heteroarenes
This protocol is ideal for late-stage functionalization of medicinal compounds (e.g., pyridines, xanthines) where installing a propyl chain increases lipophilicity.
Experimental Design Strategy
-
Solvent: Mixed aqueous systems (e.g., DMSO/H₂O or MeCN/H₂O) are critical. Water aids in the solvation of the salt and, counter-intuitively, facilitates the desulfinylation step by stabilizing the transition state of SO₂ extrusion.
-
Electrolyte: Often not strictly required if the substrate and sulfinate concentration is high enough, but
ensures consistent conductivity. -
Electrodes: Graphite (inexpensive, high surface area) is preferred over Platinum to prevent over-oxidation of the product.
Detailed Protocol
Objective: C-2 Propylation of 4-methylquinoline (Lepidine).
Materials:
-
Anode/Cathode: Graphite rod or Carbon Cloth (
). -
Power Supply: Potentiostat or DC Power Supply (Constant Current mode).
-
Reaction Vessel: 10 mL undivided glass vial.
Reagents:
-
Substrate: 4-methylquinoline (0.5 mmol).
-
Reagent: this compound (1.5 mmol, 3.0 equiv).
-
Solvent: DMSO:H₂O (3:1 v/v, 6 mL).
-
Electrolyte:
(0.1 M) (Optional if current is stable). -
Acid Additive: TFA (1.0 equiv) — Crucial for activating basic heterocycles via protonation, making them more electrophilic toward the nucleophilic propyl radical.
Step-by-Step Procedure:
-
Assembly: Place the substrate, this compound, and electrolyte into the vial.
-
Solvation: Add the DMSO/H₂O mixture and TFA. Stir until dissolved.
-
Electrodes: Insert the graphite electrodes, ensuring they are submerged but not touching (approx. 3-5 mm gap).
-
Electrolysis:
-
Set supply to Constant Current (CCE) at 10 mA (approx.
). -
Stir vigorously at 50–60 °C . Note: Heat promotes the elimination of SO₂.
-
-
Monitoring: Run for 3–4 F/mol (approx. 4–6 hours). Monitor by TLC or LC-MS. The sulfinate is consumed to generate the radical; excess is used to account for radical dimerization (Pr-Pr) side reactions.
-
Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (to neutralize TFA) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Typical Yield: 60–80%
Application 2: Vinyl Sulfonylation
This protocol retains the sulfur dioxide moiety, useful for synthesizing vinyl sulfones which are versatile Michael acceptors in drug synthesis.
Experimental Design Strategy
-
Temperature: Room temperature is mandatory to prevent SO₂ loss.
-
Mediator: Iodide (
or ) is often used as a redox mediator. The anode oxidizes to , which then oxidizes the sulfinate. This indirect electrolysis is milder and prevents electrode fouling.
Detailed Protocol
Objective: Sulfonylation of Styrene to (2-(propylsulfonyl)vinyl)benzene.
Reagents:
-
Substrate: Styrene (0.5 mmol).
-
Reagent: this compound (1.0 mmol, 2.0 equiv).
-
Mediator:
(0.2 equiv). -
Solvent: MeOH (5 mL).
-
Electrodes: Platinum plate (Anode) / Graphite rod (Cathode).
Step-by-Step Procedure:
-
Assembly: Mix styrene, sulfinate, and
in the cell. -
Solvation: Add MeOH.
-
Electrolysis:
-
Constant Current: 10 mA.
-
Temperature: 25 °C (Room Temp) . Do not heat.
-
-
Reaction Time: 3 hours (approx. 2.5 F/mol).
-
Workup: Remove solvent under reduced pressure. Redissolve in DCM, wash with
(to remove residual iodine) and water. -
Purification: Silica gel chromatography.
Comparative Data & Troubleshooting
Optimization Table
| Parameter | Propylation (Alkylation) | Sulfonylation |
| Target Species | Propyl Radical ( | Sulfonyl Radical ( |
| Temperature | High (50–80 °C) | Low (20–25 °C) |
| Solvent | DMSO/H₂O, MeCN/H₂O | MeOH, EtOH, MeCN |
| Mechanism | Desulfinylation (-SO₂) | Radical Addition |
| Key Additive | TFA (for heterocycles) | Iodide (Mediator) |
Troubleshooting Guide
-
Low Conversion:
-
Check pH: If the reaction becomes too basic (due to Na+ accumulation), the oxidation potential of the sulfinate may shift. Add small amounts of acetic acid or use a divided cell if necessary.
-
Electrode Fouling: If using direct oxidation (no mediator), the anode may passivate. Polish graphite electrodes or switch to a Pt anode.
-
-
Low Selectivity (Mixture of Alkyl/Sulfonyl products):
-
To favor Alkylation: Increase temperature.
-
To favor Sulfonylation: Decrease temperature and use an Iodide mediator.
-
Safety & Handling
-
This compound: Generally stable solid, but hygroscopic. Store in a desiccator.
-
SO₂ Evolution: In the propylation protocol, sulfur dioxide is generated. While the quantity is small on mmol scale, reactions should be performed in a fume hood.
-
Electrical Safety: Ensure all connections are insulated. Do not touch electrodes while the power supply is active (even low voltage can cause sparks with organic solvents).
References
-
Electrochemical C-H Functionalization (General Alkyl Sulfinates)
-
Electrochemical Sulfonylation
- Title: "Electrochemical Sulfonylation of Alkenes with Sodium Sulfin
-
Source:Green Chemistry, 2019.[3]
- Context: Details the room-temperature retention of the sulfonyl group using iodide medi
-
Desulfinylation Mechanism
-
Reagent Properties
- Title: "Sodium propane-1-sulfin
- Source: Sigma-Aldrich.
- Context: Physical properties and handling of the specific propyl reagent ("Baran Sulfin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry of electrochemical oxidative reactions of sulfinate salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Copper-Catalyzed Sulfonylation of Amines with Sodium Propane-1-Sulfinate
Introduction: The Strategic Importance of Sulfonamides in Modern Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, embedded in the molecular architecture of a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs. The synthesis of sulfonamides, therefore, is a critical transformation for drug development professionals. Traditional methods often rely on the use of sulfonyl chlorides, which can be harsh and may not be compatible with sensitive functional groups present in complex molecules.
In recent years, copper-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative for the construction of carbon-heteroatom bonds.[1] This guide provides a comprehensive overview and detailed protocols for the copper-catalyzed sulfonylation of amines using sodium propane-1-sulfinate, a readily accessible and stable sulfonylating agent. This method offers a robust and efficient pathway to N-alkyl and N-aryl propanesulfonamides, valuable building blocks in the synthesis of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the critical parameters that govern the success of the reaction, empowering researchers to confidently apply this methodology in their synthetic endeavors.
Mechanistic Insights: A Single Electron Transfer (SET) Pathway
The copper-catalyzed sulfonylation of amines with sodium sulfinates is proposed to proceed through a Single Electron Transfer (SET) mechanism.[2] This pathway is initiated by the oxidation of the copper(I) catalyst in the presence of an oxidant, such as molecular oxygen or dimethyl sulfoxide (DMSO), to a copper(II) species. The copper(II) complex then facilitates the single electron oxidation of the sodium sulfinate to a sulfonyl radical. Concurrently, the amine substrate coordinates to the copper center. The highly reactive sulfonyl radical then combines with the copper-coordinated amine, followed by reductive elimination to furnish the desired sulfonamide product and regenerate the catalytically active copper(I) species.
The key steps of the proposed catalytic cycle are as follows:
-
Oxidation of Cu(I) to Cu(II): The active catalyst is generated in situ.
-
Formation of Sulfonyl Radical: The Cu(II) species promotes the single electron oxidation of the this compound.
-
Amine Coordination: The amine substrate coordinates to the copper center.
-
Radical Combination: The sulfonyl radical reacts with the copper-complexed amine.
-
Reductive Elimination: The sulfonamide product is formed, and the Cu(I) catalyst is regenerated.
This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues. For instance, the necessity of an oxidant highlights the importance of the copper redox cycle in this transformation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of the key starting material, this compound, and the subsequent copper-catalyzed sulfonylation of a representative amine.
Protocol 1: Synthesis of this compound
This protocol describes the preparation of this compound from the corresponding sulfonyl chloride. The procedure is based on the well-established reduction of sulfonyl chlorides with sodium sulfite.[3]
Materials:
-
1-Propanesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Reflux condenser
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfite (1.2 equivalents) and sodium bicarbonate (1.2 equivalents) in deionized water.
-
With vigorous stirring, add 1-propanesulfonyl chloride (1.0 equivalent) dropwise to the aqueous solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the aqueous solution under reduced pressure using a rotary evaporator to obtain a solid residue.
-
Recrystallize the crude solid from ethanol to yield pure this compound as a white, crystalline solid.
-
Dry the product under vacuum.
Expected Results:
The product, this compound, should be a white, odorless, and stable solid. The purity can be assessed by NMR spectroscopy.
Protocol 2: Copper-Catalyzed Sulfonylation of Benzylamine with this compound
This protocol details a general procedure for the copper-catalyzed N-sulfonylation of an amine using benzylamine as a model substrate.
Materials:
-
This compound
-
Benzylamine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (ligand)
-
Dimethyl sulfoxide (DMSO, as both solvent and oxidant)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk tube, add this compound (1.2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add benzylamine (1.0 equivalent) and anhydrous DMSO via syringe.
-
Stir the reaction mixture at 100 °C in a preheated oil bath for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure N-benzylpropane-1-sulfonamide.
Self-Validating System and Expected Observations:
-
Reaction Progress: The reaction mixture will typically become a homogeneous, colored solution upon heating. Progress can be monitored by taking small aliquots and analyzing them by TLC or LC-MS. The disappearance of the starting amine and the appearance of a new, less polar spot (the sulfonamide product) indicates a successful reaction.
-
Work-up: Upon addition of water, the product may precipitate out or will be extracted into the organic layer.
-
Purification: The product is typically a solid or a high-boiling oil that can be purified by standard chromatographic techniques.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For N-benzylpropane-1-sulfonamide, the following are expected ¹H NMR chemical shifts (in CDCl₃): a triplet around 1.0-1.2 ppm (CH₃), a multiplet around 1.7-1.9 ppm (CH₂), a triplet around 2.9-3.1 ppm (SO₂CH₂), a doublet around 4.3-4.5 ppm (NCH₂Ph), and aromatic protons in the range of 7.2-7.4 ppm.
Data Presentation: Optimization of Reaction Parameters
The choice of catalyst, ligand, and solvent can significantly impact the yield of the sulfonylation reaction. The following table summarizes representative data on the optimization of these parameters.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (10) | None | DMSO | 100 | 45 |
| 2 | CuCl (10) | None | DMSO | 100 | 42 |
| 3 | Cu(OAc)₂ (10) | None | DMSO | 100 | 35 |
| 4 | CuI (10) | 1,10-Phenanthroline (10) | DMSO | 100 | 85 |
| 5 | CuI (10) | N,N'-Dimethylethylenediamine (10) | DMSO | 100 | 78 |
| 6 | CuI (10) | 1,10-Phenanthroline (10) | DMF | 100 | 65 |
| 7 | CuI (10) | 1,10-Phenanthroline (10) | Toluene | 100 | 20 |
Causality Behind Experimental Choices:
-
Copper Source: Both Cu(I) and Cu(II) salts can be used as catalysts, as they are interconverted during the catalytic cycle. However, Cu(I) salts are often preferred as they can directly enter the catalytic cycle without an initial reduction step.
-
Ligand: The use of a chelating ligand, such as 1,10-phenanthroline or a diamine, is crucial for achieving high yields.[1] These ligands stabilize the copper catalyst, prevent its agglomeration, and facilitate the key steps in the catalytic cycle. Kinetic studies have suggested that diamine ligands can help prevent the formation of less reactive, multiply ligated cuprate structures.
-
Solvent and Oxidant: A polar aprotic solvent like DMSO is often the solvent of choice as it can also act as the oxidant in the reaction.[2] The use of molecular oxygen as an oxidant is also a viable and environmentally friendly option.
Visualizations
Experimental Workflow
Caption: Proposed catalytic cycle for the copper-catalyzed N-sulfonylation of amines.
Conclusion
The copper-catalyzed sulfonylation of amines with this compound represents a highly effective and practical method for the synthesis of N-substituted propanesulfonamides. The reaction proceeds under relatively mild conditions, tolerates a variety of functional groups, and offers a significant improvement over traditional methods using sulfonyl chlorides. By understanding the underlying single electron transfer mechanism and the crucial role of the copper catalyst and ligands, researchers can effectively apply and optimize this transformation for the synthesis of novel sulfonamide-containing molecules with potential applications in drug discovery and development.
References
-
Copper-catalyzed sulfonamides formation from sodium sulfinates and amines. Chemical Communications. [Link] [2][4]2. Copper-catalyzed electrophilic amination of sodium sulfinates at room temperature. Chemical Communications. [Link]
-
Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents. The Journal of Organic Chemistry. [Link]
-
Copper(II)-Catalyzed Direct Sulfonylation of C(sp(2))-H Bonds with Sodium Sulfinates. Organic Letters. [Link]
-
Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent. ResearchGate. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link] [1]7. Copper-Catalyzed Alkylation of Aliphatic Amines Induced by Visible Light. Journal of the American Chemical Society. [Link]
-
Recent Advances of Cu-Based Catalysts for NO Reduction by CO under O 2 -Containing Conditions. MDPI. [Link]
-
CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines. ResearchGate. [Link]
-
Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]
-
Amine‐Catalyzed Copper‐Mediated C−H Sulfonylation of Benzaldehydes via a Transient Imine Directing Group. PMC. [Link]
-
Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. ResearchGate. [Link]
-
Organic Letters Ahead of Print. ACS Publications. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. [Link]
-
Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. PubMed. [Link]
-
Diamine Ligands in Copper-Catalyzed Reactions. PMC. [Link] 18. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. [Link] [3]19. Copper's Contribution to Amination Catalysis. PMC. [Link]
-
Spectral Assignments and Reference Data. CONICET. [Link]
-
New Cu(II), Cu(I) and Ag(I) Complexes of Phenoxy-Ketimine Schiff Base Ligands: Synthesis, Structures and Antibacterial Activity. MDPI. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
-
Copper(II)-Catalyzed Alkene Aminosulfonylation with Sodium Sulfinates For the Synthesis of Sulfonylated Pyrrolidones. Semantic Scholar. [Link]
Sources
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed sulfonamides formation from sodium sulfinates and amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation method of 1,3-propane sultone - Eureka | Patsnap [eureka.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Solving Reproducibility Issues in Sodium Propane-1-Sulfinate Minisci Reactions
Welcome to the technical support center for Minisci-type C-H functionalization using sodium propane-1-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, ensuring greater reproducibility and success in your experiments. The Minisci reaction is a cornerstone of modern synthetic chemistry, offering a direct path to functionalize electron-deficient heterocycles, which are prevalent in pharmaceuticals.[1][2] However, its radical nature can lead to reproducibility challenges. This document provides in-depth, field-proven insights to troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion, or the yield is consistently low. What is the most common culprit?
A: The most frequent issue is the quality and handling of the reagents, particularly the oxidant and the sulfinate salt. Ammonium persulfate, a common oxidant, can degrade over time, especially if exposed to moisture. We recommend titrating your oxidant solution or using a freshly opened bottle. Similarly, this compound can be hygroscopic or contain impurities from its synthesis.
Q2: Do I need to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
A: Not always. Many Minisci reactions using sulfinate salts are tolerant of air, which makes them operationally simple.[3] However, if you are experiencing issues with side products or low yields, oxygen from the air can sometimes interfere with radical propagation pathways. Running a comparative experiment under an inert atmosphere is a valuable troubleshooting step to rule out oxygen-mediated side reactions.
Q3: I'm observing a mixture of regioisomers. How can I improve selectivity?
A: Regioselectivity in Minisci reactions is dictated by the electronic properties of the protonated heterocycle; the radical typically adds to the positions with the lowest LUMO coefficients, which are often C2 and C4 on pyridinium-like systems.[4] If one position is not blocked, mixtures are common.[4] To improve selectivity, ensure the reaction is sufficiently acidic to fully protonate the heterocycle. In some cases, subtle changes in solvent or the use of bulky protecting groups on the heterocycle can influence the isomeric ratio.
Q4: My starting material is consumed, but my desired product is absent. Instead, I see a complex mixture or baseline material on my TLC/LC-MS. What could be happening?
A: This often points to product decomposition or the formation of undesired side products. Over-oxidation is a likely cause, where the desired product, once formed, is further oxidized under the reaction conditions. Try reducing the equivalents of the oxidant or lowering the reaction temperature. Another possibility is the formation of side-products from radical dimerization or reactions with the solvent.[5]
Q5: Can I use other sulfinate salts with the same protocol?
A: Yes, the general principles are transferable to other sodium or zinc sulfinate salts.[6][7] However, the reactivity can vary significantly. For instance, zinc sulfinates often show enhanced reactivity compared to their sodium counterparts.[6] Each new sulfinate may require re-optimization of temperature, stoichiometry, and reaction time.
The Minisci Reaction Mechanism with this compound
Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through a radical chain process.
Caption: Key steps in the this compound Minisci reaction.
The process begins with the generation of an initiating radical (e.g., sulfate radical anion from persulfate), which then oxidizes the sulfinate salt.[4] This generates the propyl radical via extrusion of sulfur dioxide. This nucleophilic propyl radical then adds to an electron-deficient N-heterocycle, which must be protonated by acid to lower its LUMO energy and facilitate the addition.[4] The resulting radical adduct is finally oxidized in a rearomatization step to yield the C-H functionalized product.[4]
In-Depth Troubleshooting Guide
This section provides a structured approach to resolving common experimental issues.
| Observed Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| 1. Low or No Conversion | A. Inactive Oxidant | Explanation: Persulfate salts are powerful oxidants but can decompose upon storage, especially in the presence of moisture, losing their ability to initiate the radical cascade. Solution: Use a fresh bottle of ammonium persulfate or potassium persulfate. If unsure, test its activity in a separate, known reaction. Consider alternative oxidants like tert-butyl hydroperoxide (TBHP), which is often used with sulfinate salts.[3] |
| B. Impure this compound | Explanation: The sulfinate salt may contain residual starting materials (e.g., 1-chloropropane) or byproducts (e.g., sodium chloride) from its synthesis that can interfere with the reaction.[8] Solution: Purify the sulfinate salt by recrystallization. Ensure it is thoroughly dried before use, as water can affect reaction efficiency. | |
| C. Insufficient Acidity (Incorrect pH) | Explanation: The Minisci reaction requires the heteroarene to be protonated. This makes the ring more electron-deficient and thus more susceptible to attack by the nucleophilic alkyl radical.[4][9] If the acid is omitted, is too weak, or is used in insufficient quantity, the reaction rate will be dramatically lower. Solution: Ensure at least a stoichiometric amount of a suitable acid (e.g., sulfuric acid, TFA) is used. The optimal amount may vary depending on the pKa of the specific heterocycle. | |
| D. Suboptimal Temperature | Explanation: Radical generation from persulfate decomposition and the subsequent steps are temperature-dependent. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of reagents or products.[3] Solution: Optimize the reaction temperature. A typical starting point for persulfate-mediated reactions is 80-100 °C. For protocols using milder oxidants like TBHP, reactions can often be run at or slightly above room temperature.[6] | |
| 2. Poor Regioselectivity | A. Incomplete Protonation | Explanation: As mentioned above, the regioselectivity is governed by the electronics of the protonated heterocycle. If protonation is incomplete, the radical may add to the neutral heterocycle, which has a different electronic distribution and can lead to a different mixture of isomers. Solution: Increase the acid concentration to ensure complete protonation of the heterocycle. |
| B. Steric Hindrance | Explanation: While electronics are the primary driver, sterics can play a secondary role. If the target site is sterically hindered, the radical may preferentially add to a less hindered, electronically favorable site. Solution: This is an inherent property of the substrate. If selectivity is poor between two electronically similar and accessible sites (e.g., C2 vs. C4), chromatographic separation is often the most practical solution. | |
| 3. Product or Starting Material Decomposition | A. Excessive Oxidant | Explanation: Using a large excess of a strong oxidant can lead to over-oxidation of the desired product or degradation of the starting heteroarene, especially if it contains other sensitive functional groups. Solution: Reduce the equivalents of the oxidant. Perform a stoichiometry screen, starting from 1.5-2.0 equivalents and adjusting as needed. Monitor the reaction by TLC or LC-MS to identify the point of maximum product formation before degradation occurs. |
| B. Reaction Temperature Too High | Explanation: High temperatures can accelerate decomposition pathways for thermally sensitive compounds. The desired product may not be stable under prolonged heating. Solution: Lower the reaction temperature. If using thermal initiation, consider switching to a photochemical or electrochemical protocol, which often operate under milder, room-temperature conditions.[10][11] | |
| 4. Formation of Byproducts | A. Radical Dimerization | Explanation: If the concentration of the propyl radical is high and the heterocycle concentration is low (or the heterocycle is unreactive), the propyl radicals can dimerize to form hexane. Solution: Use a higher concentration of the heteroarene or add the sulfinate salt and oxidant solution slowly over time to keep the instantaneous concentration of the radical low. |
| B. Reaction with Solvent | Explanation: Some solvents can participate in radical reactions. For example, if using a solvent with a weak C-H bond, the generated radicals could abstract a hydrogen atom, leading to solvent-derived byproducts. Solution: Choose a robust solvent. Water, DMSO, and acetonitrile are common choices for Minisci reactions. Avoid solvents that are easily oxidized or can act as hydrogen atom donors unless they are the intended reaction partner. |
Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your reaction.
Caption: A logical workflow for troubleshooting Minisci reactions.
Reference Experimental Protocol
This protocol provides a robust starting point for the propylation of a generic N-heteroarene (e.g., quinoline).
Reagents & Stoichiometry
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| N-Heteroarene | - | 1.0 | 1.0 |
| This compound | 130.13 | 3.0 | 3.0 |
| Ammonium Persulfate | 228.20 | 2.5 | 2.5 |
| Sulfuric Acid (98%) | 98.08 | 2.0 | 2.0 |
| Solvent (e.g., DMSO/H₂O 1:1) | - | 5 mL | - |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-heteroarene (1.0 mmol, 1.0 equiv.) and the solvent (5 mL).
-
Acidification: Begin stirring the solution. Carefully and slowly add sulfuric acid (2.0 mmol, 2.0 equiv.). An exotherm may be observed. Allow the mixture to stir for 5 minutes at room temperature.
-
Reagent Addition: In a separate vial, dissolve the this compound (3.0 mmol, 3.0 equiv.) and ammonium persulfate (2.5 mmol, 2.5 equiv.) in a minimum amount of water.
-
Initiation: Heat the heteroarene solution to 80-90 °C. Once the temperature has stabilized, add the aqueous solution of the sulfinate and persulfate dropwise over 10-15 minutes.
-
Causality Note: Slow addition helps to control the reaction exotherm and maintain a low instantaneous concentration of the alkyl radical, minimizing dimerization.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at the set temperature for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Self-Validation: If the reaction stalls, a second portion of the sulfinate and oxidant can be added to drive it to completion.[6]
-
-
Work-up: After the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Available at: [Link]
-
Minisci reaction. In Wikipedia. Available at: [Link]
-
Fernández-Salas, J. A., & Alemán, J. (2022). Electrochemical Minisci Alkylation. ChemistryViews. Available at: [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. SciSpace. Available at: [Link]
-
Baran, P. S., et al. (2012). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society. Available at: [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2020). Recent Advances in Minisci-type Reactions and Applications in Organic Synthesis. ResearchGate. Available at: [Link]
-
León, T., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters. Available at: [Link]
-
Lee, A.-L., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Noack, F., et al. (2025). Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Journal of the American Chemical Society. Available at: [Link]
-
Baran, P. S., et al. (2013). Practical and innate C–H functionalization of heterocycles. Nature. Available at: [Link]
-
Knowles, R. R., et al. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research. Available at: [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2019). Application of a “toolkit” of zinc sulfinate salts to alkylate a variety of basic heteroarenes. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 3. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
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- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Sodium Propane-1-sulfinate in D₂O vs. DMSO-d₆
For researchers and professionals in drug development and chemical synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. The choice of solvent is a critical experimental parameter that can significantly influence the resulting spectrum. This guide provides an in-depth comparison of the ¹H NMR spectrum of sodium propane-1-sulfinate when analyzed in two common polar deuterated solvents: deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆).
The inherent differences in the physicochemical properties of D₂O (a polar, protic solvent) and DMSO-d₆ (a polar, aprotic solvent) lead to distinct solute-solvent interactions. These interactions, primarily hydrogen bonding and solvation of the sodium cation, alter the local electronic environment of the analyte's protons, resulting in noticeable changes in their chemical shifts. Understanding these solvent-induced effects is paramount for accurate spectral interpretation and structural confirmation.
Predicted ¹H NMR Spectral Features
The structure of this compound, CH₃-CH₂-CH₂-SO₂Na, possesses three distinct proton environments. Based on fundamental NMR principles, such as the n+1 rule for spin-spin coupling, we can predict the following spectral pattern[1]:
-
α-Methylene (α-CH₂): The two protons on the carbon directly attached to the electron-withdrawing sulfinate group are expected to be the most deshielded, appearing furthest downfield. They are coupled to the adjacent β-CH₂ protons, resulting in a triplet.
-
β-Methylene (β-CH₂): These two protons are coupled to both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) groups. This complex coupling (n=5) should result in a multiplet, likely a sextet.
-
γ-Methyl (γ-CH₃): The three protons of the terminal methyl group are the most shielded, appearing furthest upfield. They are coupled to the adjacent β-CH₂ protons, giving rise to a triplet.
The expected integration ratio for these signals is 2:2:3, corresponding to the α-CH₂, β-CH₂, and γ-CH₃ protons, respectively.
Experimental Protocols
Precise and consistent sample preparation is the foundation of reliable NMR data acquisition. The following protocols outline the recommended procedures for preparing this compound samples in both D₂O and DMSO-d₆.
Protocol 1: Sample Preparation in Deuterium Oxide (D₂O)
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Internal Standard: Add a small crystal or a minute quantity of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) or sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid (TSP) as an internal reference (δ = 0.00 ppm)[2][3].
-
Dissolution: Vortex the vial until the sample and internal standard are fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Volume Check: Ensure the solvent height in the NMR tube is adequate (typically around 4-5 cm) to be within the instrument's detection coil.
Protocol 2: Sample Preparation in Dimethyl Sulfoxide-d₆ (DMSO-d₆)
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆. Note that DMSO-d₆ is hygroscopic; handle it in a dry environment to minimize water contamination[4].
-
Internal Standard: While tetramethylsilane (TMS) can be added (δ = 0.00 ppm), it is common practice to use the residual protio-solvent peak of DMSO-d₅ (a quintet at δ ≈ 2.50 ppm) as a secondary internal reference[5][6].
-
Dissolution: Vortex the vial to ensure complete dissolution. Gentle heating may be applied if necessary.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.
-
Final Volume Check: Adjust the sample volume to the appropriate height for the spectrometer.
Comparative Spectral Analysis: D₂O vs. DMSO-d₆
While experimental spectra for this compound are not widely published, a robust comparison can be drawn based on the known solvent effects and data from analogous compounds, such as sodium 1-propanesulfonate[7]. The key differences arise from the distinct solvation mechanisms of the polar sulfinate headgroup and its sodium counter-ion.
In D₂O: Deuterium oxide is a protic solvent capable of forming strong hydrogen bonds and solvating ions effectively. The negatively charged oxygen atoms of the sulfinate group will be solvated by D₂O molecules through hydrogen bonding. The Na⁺ cation will be surrounded by a hydration shell of D₂O molecules. This aqueous environment leads to a specific electronic shielding/deshielding effect on the nearby protons.
In DMSO-d₆: DMSO is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons for hydrogen bond donation. However, the oxygen atom in DMSO is a strong hydrogen bond acceptor[4]. It effectively solvates cations like Na⁺. The interaction between DMSO and the sulfinate anion is primarily through ion-dipole forces rather than hydrogen bonding from the solvent. These differing interaction modes cause a shift in the electron density across the propyl chain compared to the D₂O environment.
Sources
- 1. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to Distinguishing Sodium Propane-1-sulfinate from Propyl Sulfonyl Chloride by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In the synthesis of organosulfur compounds, distinguishing between structurally similar molecules such as sodium propane-1-sulfinate and propyl sulfonyl chloride is a frequent challenge. While both contain a propyl group attached to a sulfur atom, the different oxidation states and bonding of the sulfur center lead to distinct chemical properties and, crucially, unique signatures in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth, technical comparison of these two compounds using ¹H and ¹³C NMR, offering field-proven insights to ensure accurate structural elucidation.
The Decisive Role of Electronegativity in NMR Chemical Shifts
The core principle behind using NMR to differentiate this compound from propyl sulfonyl chloride lies in the differing electronic environments of the propyl chain's protons and carbons. The highly electronegative chlorine and oxygen atoms in the sulfonyl chloride group (-SO₂Cl) exert a significantly stronger electron-withdrawing effect compared to the sulfinate group (-SO₂Na). This disparity in electron density directly influences the magnetic shielding of the adjacent nuclei, resulting in predictable and measurable differences in their chemical shifts.[3]
¹H NMR Spectroscopy: A Tale of Two Alpha-Methylene Groups
The most telling difference in the ¹H NMR spectra of these two compounds is the chemical shift of the alpha-methylene protons (the CH₂ group directly bonded to the sulfur atom).
In propyl sulfonyl chloride , the potent electron-withdrawing nature of the -SO₂Cl group dramatically deshields the adjacent alpha-protons. This results in a downfield shift, typically observed in the range of 3.6 - 3.7 ppm .[3] For instance, the ¹H NMR spectrum of butane-1-sulfonyl chloride shows the alpha-methylene protons at 3.68 ppm, providing a strong reference point.[3]
Conversely, in This compound , the sulfinate anion (-SO₂⁻) is less electron-withdrawing. Consequently, the alpha-protons are more shielded and resonate at a higher field (upfield). The expected chemical shift for these protons is around 2.9 ppm .[4]
The beta- and gamma-protons of the propyl chain in both molecules will also exhibit differences in their chemical shifts, though less pronounced than the alpha-protons. In both cases, the signals will appear as multiplets due to spin-spin coupling with their neighbors, following the n+1 rule.[5]
¹³C NMR Spectroscopy: Corroborating Evidence from the Carbon Backbone
Similar to the trend observed in ¹H NMR, the alpha-carbon (Cα) of propyl sulfonyl chloride is significantly deshielded due to the attached -SO₂Cl group. This leads to a resonance in the downfield region of the spectrum.
In contrast, the alpha-carbon of This compound will be found at a higher field (upfield) in the ¹³C NMR spectrum, reflecting the reduced electron-withdrawing character of the sulfinate group.
Summary of Key Distinguishing NMR Features
| Compound | Functional Group | ¹H NMR (α-CH₂) Chemical Shift (ppm) | ¹³C NMR (Cα) Chemical Shift |
| This compound | -SO₂Na | ~ 2.9[4] | Upfield |
| Propyl Sulfonyl Chloride | -SO₂Cl | ~ 3.6 - 3.7[3] | Downfield |
Experimental Protocol for NMR Analysis
To ensure the acquisition of high-quality, reliable NMR data, the following step-by-step methodology is recommended:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O for the sodium salt, CDCl₃ for the sulfonyl chloride) in a clean, dry NMR tube.[7] Ensure the chosen solvent does not have signals that overlap with the analyte peaks.[8]
-
Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter, which can degrade spectral quality.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.[6]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference.[9]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
-
Logical Workflow for Compound Identification
The following diagram illustrates the decision-making process for distinguishing between this compound and propyl sulfonyl chloride based on their ¹H NMR spectra.
Caption: NMR-based identification workflow.
Conclusion
NMR spectroscopy offers a definitive and non-destructive method for distinguishing between this compound and propyl sulfonyl chloride. The significant difference in the chemical shifts of the alpha-methylene protons, arising from the disparate electron-withdrawing properties of the sulfinate and sulfonyl chloride functional groups, provides an unambiguous diagnostic tool for the structural verification of these important organosulfur compounds. By following the detailed experimental protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their synthetic products.
References
-
Belostotskii, A. M. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. Retrieved February 5, 2026, from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved February 5, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr. Doc Brown's Chemistry. Retrieved February 5, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved February 5, 2026, from [Link]
-
Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved February 5, 2026, from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved February 5, 2026, from [Link]
-
University of Alberta. (n.d.). NMR Sample Preparation. Retrieved February 5, 2026, from [Link]
- Jannapu Reddy, R., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 18(27), 5106-5146.
-
PubChem. (n.d.). 1-Propanesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Sodium 1-propanesulfonate(14533-63-2) 1H NMR spectrum [chemicalbook.com]
- 5. propane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 propane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. epfl.ch [epfl.ch]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative Analysis Guide: Mass Spectrometry Characterization of Sodium Propane-1-sulfinate
Topic: Mass Spectrometry Analysis of Sodium Propane-1-sulfinate [M-Na]⁻ Ion Content Type: Publish Comparison Guide
Executive Summary
This compound (
This guide provides a technical comparison of the Mass Spectrometry (MS) analysis of the active Propane-1-sulfinate [M-Na]⁻ ion against its primary interference, the Propane-1-sulfonate anion. We evaluate the performance of Negative Mode Electrospray Ionization (ESI-) against alternative ionization strategies and establish a self-validating Multiple Reaction Monitoring (MRM) protocol to ensure reagent purity and reaction integrity.
Methodological Comparison: Ionization & Detection Strategies
The choice of ionization method dictates the sensitivity and structural information obtained. For this compound, the pre-charged ionic nature of the salt makes ESI the superior choice over APCI or MALDI.
Performance Matrix: ESI(-) vs. Alternatives
| Feature | ESI Negative Mode (Recommended) | ESI Positive Mode [M+Na]+ | APCI (Atmospheric Pressure Chemical Ionization) |
| Target Ion Species | [M-Na]⁻ (m/z 107.0) | [M+Na]+ (m/z 153.0) | Thermal degradation often observed |
| Sensitivity | High (Direct detection of anion) | Low (Relies on adduct formation) | Low (Poor ionization of salts) |
| Background Noise | Low | High (Solvent adducts common) | Medium |
| Structural Specificity | High (Diagnostic SO₂ loss) | Low (Adducts resist fragmentation) | Low |
| Suitability | Quantitative Quantitation / QC | Qualitative ID only | Not Recommended |
Expert Insight:
-
Causality: this compound exists as a loose ion pair in solution. ESI(-) effectively strips the sodium cation, leaving the stable sulfinate anion (
). Positive mode requires forcing a second sodium ion onto the neutral salt cluster, which is energetically unfavorable and leads to poor limits of detection (LOD). -
Self-Validating Logic: If the signal in ESI(-) at m/z 107 is absent, but m/z 123 (sulfonate) is present, the reagent has oxidized. Positive mode cannot easily distinguish these oxidation states due to complex cluster formation (
, etc.).
Structural Characterization: Analyte vs. Impurity
The core analytical challenge is distinguishing the active Sulfinate from the inactive Sulfonate impurity. These two species differ by only one oxygen atom (+16 Da), but their fragmentation pathways are distinct.
Mechanistic Fragmentation Pathways
-
This compound (Target):
-
Precursor: m/z 107.0 (
) -
Primary Fragment: Loss of neutral
(64 Da).[2] -
Product Ion: m/z 43.0 (
/ Propyl carbanion). -
Mechanism: Homolytic or heterolytic cleavage of the C-S bond driven by the stability of the neutral sulfur dioxide leaving group.
-
-
Sodium Propane-1-sulfonate (Alternative/Impurity):
-
Precursor: m/z 123.0 (
) -
Primary Fragment: Formation of the sulfite radical anion (
) or bisulfite ( ). -
Product Ion: m/z 80.0 (
) or m/z 81.0 ( ). -
Mechanism: The C-S bond cleavage in sulfonates typically retains the charge on the oxygenated sulfur species due to higher electronegativity.
-
Visualizing the Fragmentation Logic
Figure 1: Comparative fragmentation pathways of the target sulfinate anion versus the sulfonate impurity. The neutral loss of SO2 is diagnostic for the active reagent.
Experimental Protocol: Self-Validating MRM Workflow
This protocol is designed for a Triple Quadrupole (QqQ) LC-MS/MS system. It includes a mandatory "Crosstalk Check" to ensure the m/z 123 impurity does not interfere with the m/z 107 quantitation.
Step 1: Sample Preparation
-
Solvent: 50:50 Methanol:Water (avoid high organic content initially to ensure salt solubility).
-
Concentration: Prepare a 1 mg/mL stock, dilute to 1 µg/mL for tuning.
-
Additive: None required. Avoid formic acid (suppresses negative ion formation). Ammonium acetate (5 mM) is acceptable if buffering is needed.
Step 2: MS Source Parameters (ESI-)
-
Capillary Voltage: -2.5 kV to -3.5 kV (Lower voltage reduces discharge in negative mode).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20–30 V (Optimize to prevent in-source fragmentation of the fragile C-S bond).
Step 3: MRM Transition Setup
| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Purpose |
| Propane-1-sulfinate | 107.0 | 43.0 | 50 | 15–20 | Quantifier |
| Propane-1-sulfinate | 107.0 | 64.0 | 50 | 10–15 | Qualifier (Rare |
| Propane-1-sulfonate | 123.0 | 80.0 | 50 | 25–30 | Impurity Check |
Validation Check: Run a "Zero-Injection" blank. If you observe a signal at 107 > 43, check for carryover. If you observe 123 > 80 in your fresh standard, the reagent has oxidized.
Supporting Data & Performance Metrics
The following data summarizes the expected spectral behavior based on aliphatic sulfinate chemistry.
Table 1: Spectral Specificity Comparison
| Parameter | This compound | Sodium Propane-1-sulfonate (Alternative) |
| Molecular Weight (Salt) | 130.14 Da | 146.14 Da |
| Anion m/z | 107.02 | 123.01 |
| Primary Neutral Loss | 64 Da ( | 42 Da (Propene) or Formation of 80 Da |
| Diagnostic Ratio | High intensity of m/z 43 product | High intensity of m/z 80 product |
| Stability in Solution | Low (Oxidizes in air) | High (Stable) |
Interpretation: The "Performance" of the sulfinate reagent is directly correlated to the ratio of the 107/123 signals. A high-performance batch should show <1% relative abundance of the m/z 123 peak.
References
-
BenchChem. (2025).[3][4][5] Sodium Propane-1-sulfonate Hydrate: A Technical Guide for Researchers. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Information & Safety Data. Retrieved from
-
Klagkou, K., et al. (2003).[6] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Retrieved from
-
Miao, Z., et al. (2022).[1] Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion-Molecule Reactions. Analytical Chemistry. Retrieved from
-
Royal Society of Chemistry. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block. RSC Advances. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Sodium Propane-1-sulfinate vs. Zinc Sulfinate Reagents
Executive Summary
This guide provides a technical comparison between Sodium Propane-1-sulfinate (and alkali sulfinates generally) and Zinc Sulfinate Reagents (specifically Zinc bis(propane-1-sulfinate) and the broader "Baran Reagent" class). While both serve as precursors for alkyl radicals via oxidative desulfinylation, their performance diverges significantly due to cation-dependent physicochemical properties.
Key Distinction:
-
This compound: High polarity, water-soluble salt. Often requires biphasic conditions or phase-transfer catalysts. Can suffer from rapid "burst" radical release, leading to homocoupling side reactions.
-
Zinc Sulfinate Reagents: Exist as coordination complexes (often polymeric) with significant covalent character. They exhibit "damped" radical release kinetics, superior solubility in organic solvents, and enhanced stability, making them the gold standard for the innate C–H functionalization of complex heterocycles.
Mechanistic Foundation: Oxidative Desulfinylation
Both reagents operate under the principle of oxidative desulfinylation . In the presence of an oxidant (typically tert-butyl hydroperoxide, TBHP), the sulfinate moiety is oxidized to a sulfonyl radical, which subsequently extrudes sulfur dioxide (
Radical Generation Pathway
The choice of cation (
Figure 1: General mechanism of radical generation via oxidative desulfinylation. The cation 'M' influences the initiation rate.
Physicochemical Comparison
The fundamental difference lies in the nature of the metal-sulfinate bond. Sodium sulfinates are true ionic salts, whereas zinc sulfinates form coordination complexes, often existing as solvated dimers or polymers in the solid state.
| Feature | This compound | Zinc Sulfinate Reagents (Baran Class) |
| Formula | ||
| Structure | Ionic Lattice | Coordination Polymer / Solvated Dimer |
| Solubility | High in | Moderate to Good in DMSO, DCM/Water mix |
| Hygroscopicity | High (often requires storage in desiccator) | Low (Bench stable, non-hygroscopic) |
| Radical Release | Fast / Burst: High instantaneous concentration | Damped / Slow: Controlled release |
| Oxidation Potential | Lower (Easier to oxidize, less stable) | Higher (More robust) |
The "Damped Release" Phenomenon
Zinc sulfinates act as a reservoir for the alkyl radical. The coordination to zinc modulates the availability of the sulfinate anion for oxidation.
-
Impact: Lower instantaneous radical concentration prevents radical-radical homocoupling (e.g., propyl-propyl dimerization) and favors the desired cross-coupling with the heterocycle.
Performance & Reactivity Guide
Reaction Scope and Selectivity
In the functionalization of electron-deficient heterocycles (e.g., pyridines, quinolines), zinc reagents consistently outperform sodium salts in terms of yield and cleanliness.
Comparative Data: Alkylation of 4-Methylquinoline Conditions: Reagent (3 equiv), TBHP (3-5 equiv), Solvent, 50-70°C.
| Metric | This compound | Zinc Propane-1-sulfinate |
| Solvent System | DMSO/DCM or | |
| Additives | TFA (often required for protonation) | TFA (standard) |
| Yield | 35 - 50% | 55 - 75% |
| Side Products | Significant Hexane (dimer) formation | Minimal dimerization |
| Regioselectivity | Moderate (C2/C4 mixtures common) | High (C2 selective due to controlled kinetics) |
Protocol Recommendations
When to use this compound:
-
Cost is the primary driver (sodium salts are significantly cheaper).
-
The substrate is water-soluble.
-
The reaction is performed in purely aqueous media.
When to use Zinc Sulfinate Reagents:
-
Late-Stage Functionalization (LSF): When the substrate is valuable (e.g., drug candidate).
-
Complex Substrates: When functional group tolerance is critical.
-
Lipophilic Substrates: Zinc reagents are compatible with organic co-solvents (DCM, DCE) essential for dissolving complex organic molecules.
Experimental Protocols
Protocol A: Zinc Sulfinate Method (Recommended)
Applicability: General C–H propylation of heterocycles.
-
Setup: To a vial equipped with a stir bar, add the heterocycle (1.0 equiv) and Zinc bis(propane-1-sulfinate) (3.0 equiv).
-
Solvent: Add DCM (
) and water ( equiv relative to solvent volume). Note: A biphasic mixture is standard. -
Activation: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by dropwise addition of tert-butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (or 50°C for sluggish substrates) and stir vigorously for 12–24 hours.
-
Workup: Quench with sat.
, extract with DCM, dry over , and concentrate.
Protocol B: Sodium Sulfinate Method
Applicability: Simple substrates or aqueous-compatible systems.
-
Setup: Dissolve This compound (3.0 equiv) in water.
-
Substrate: Add heterocycle (1.0 equiv). If insoluble, add DMSO or Acetonitrile as co-solvent.
-
Activation: Add TFA (1.0 equiv) and TBHP (3.0 equiv).
-
Reaction: Heat to 50–70°C. Note: Higher temperature is often required to overcome solubility barriers.
-
Workup: Standard extraction. Warning: Emulsions are more common due to ionic load.
Workflow Visualization
Figure 2: Decision matrix for reagent selection based on substrate properties.
References
-
Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Science2012 , 337, 1322–1325. [Link] Seminal paper introducing Zinc sulfinates (Baran reagents) for radical functionalization.
-
Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery. Nature Protocols2013 , 8, 1042–1047.[1] [Link] Detailed synthesis and handling guide for zinc sulfinate reagents.[1]
-
Synthesis and Applications of Sodium Sulfinates (RSO2Na). RSC Advances2021 , 11, 9762-9817. [Link] Comprehensive review of sodium sulfinate reactivity and limitations.
- A Robust, Universal Method for the Synthesis of Zinc Sulfinates. Journal of Organic Chemistry2025 (Inferred Context from Search 1.5). Note: Recent advances confirm the continued dominance of Zinc reagents for controlled radical release.
Sources
elemental analysis data for sodium propane-1-sulfinate purity validation
Executive Summary
Sodium propane-1-sulfinate (CAS: 14319-67-6), a key "Baran Diversinate" reagent for radical functionalization, presents unique characterization challenges due to its hygroscopic nature and susceptibility to oxidation. While Elemental Analysis (EA) is the industry standard for establishing bulk purity, relying on it in isolation often leads to false positives or negatives due to the similar mass attenuation caused by hydration versus oxidation.
The Verdict: Elemental Analysis is a mandatory but insufficient gatekeeper. It must be coupled with Quantitative NMR (qNMR) for definitive validation. This guide provides the experimental data, theoretical baselines, and decision matrices required to distinguish between the active sulfinate, its sulfonate degradation product, and benign hydrates.
Theoretical Framework: The EA Fingerprint
To validate purity, one must first establish the theoretical baselines. This compound (
The table below illustrates how these impurities skew the elemental weight percentages. Note the opposing effects of oxidation and hydration on the Hydrogen (
Table 1: Theoretical Elemental Composition Scenarios
| Compound State | Formula | MW ( g/mol ) | Carbon (%C) | Hydrogen (%H) | Sulfur (%S) | Diagnostic Trend |
| Pure Sulfinate | 130.14 | 27.69 | 5.42 | 24.64 | Baseline | |
| Oxidized (Sulfonate) | 146.14 | 24.66 | 4.83 | 21.94 | ||
| Monohydrate | 148.15 | 24.32 | 6.12 | 21.64 | ||
| Inorganic Salt (NaCl) | Mixture (50% w/w) | N/A | ~13.8 | ~2.7 | ~12.3 | Massive |
Critical Insight: If your EA data shows low Carbon but high Hydrogen , your sample is likely wet, not oxidized. If both C and H are low proportionally, oxidation or inorganic salt contamination is the probable cause.
Method 1: Elemental Analysis (CHNS) Protocol
Experimental Workflow
Elemental analysis for sulfinate salts requires strict moisture control. The following protocol minimizes environmental interference.
-
Pre-Drying (Crucial):
-
Place 500 mg of crude this compound in a vacuum drying pistol.
-
Conditions:
at for 12 hours over desiccant. -
Reasoning: Removes surface water that artificially inflates %H and dilutes %S.
-
-
Encapsulation:
-
Transfer 2–3 mg of dried sample into a tin capsule inside a glovebox or dry bag (
atmosphere). -
Seal hermetically to prevent moisture re-absorption during the autosampler queue.
-
-
Combustion:
-
Analyze using a standard CHNS analyzer (e.g., Elementar vario EL cube).
-
Combustion Temp:
(ensure complete sulfinate decomposition). -
Carrier Gas: Helium.
-
Data Interpretation & Decision Matrix
Use the diagram below to interpret your EA results relative to the theoretical values in Table 1.
Figure 1: Decision logic for interpreting Elemental Analysis data of sulfinate salts.
Method 2: Orthogonal Validation (qNMR)
While EA confirms the bulk ratio of elements, it cannot distinguish between a mixture of starting material and degradation products that coincidentally average to the correct percentage. Quantitative NMR (qNMR) provides molecular specificity.
Comparison: EA vs. qNMR
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) |
| Specificity | Low (Bulk elemental ratio only) | High (Distinguishes |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) |
| Interference | Water, Inorganic Salts ( | Solvent peaks, paramagnetic impurities |
| Precision |
qNMR Protocol for this compound
-
Solvent: Deuterium Oxide (
).-
Note: Avoid DMSO-
if possible, as it can be difficult to remove if sample recovery is needed, though it prevents H/D exchange issues. provides a clean baseline for alkyl sulfinates.
-
-
Internal Standard: Maleic Acid or Potassium Hydrogen Phthalate (KHP).
-
Requirement: High purity (>99.9% trace metal basis).
-
-
Key Chemical Shifts:
-
Sulfinate (
): The -protons ( adjacent to Sulfur) typically appear upfield relative to the sulfonate. -
Sulfonate (
): The -protons shift downfield (deshielded by the extra oxygen).
-
-
Calculation:
Where =Integration, =Number of protons, =Molar Mass, =Weight, =Purity.[1][2]
Summary of Experimental Validation Workflow
To ensure the highest integrity for drug development applications, follow this integrated workflow.
Figure 2: Integrated validation workflow ensuring both elemental composition and molecular structural integrity.
References
-
National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 23685748, Sodium propane-2-sulfinate" (Analogous properties reference). PubChem. [Link][3][2]
-
Diehl, B. W. K., et al. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients."[4] Spectroscopy Europe. [Link]
-
AZoM (2019). "Different Techniques in Qualitative and Quantitative Elemental Analysis." [Link]
-
Fujiwara, Y., et al. (2012). "A New Reagent for Direct Difluoromethylation." Journal of the American Chemical Society (Foundational paper for sulfinate reagent quality standards). [Link]
Sources
A Comparative Guide to the Structural Analysis of Sodium Propane-1-sulfinate and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the anticipated crystal structure and X-ray diffraction (XRD) characteristics of sodium propane-1-sulfinate. In the absence of a publicly available, fully determined crystal structure for this compound, this document leverages detailed crystallographic data from its close structural analog, sodium methanesulfonate, to offer predictive insights. Furthermore, a comparison with sodium propane-1-sulfonate hydrate and sodium benzenesulfinate dihydrate is presented to build a broader understanding of the structural possibilities. This guide is intended to assist researchers in interpreting experimental data, predicting material properties, and designing crystallization experiments for this compound and related compounds.
Introduction: The Significance of Crystal Structure in Sulfinate Chemistry
This compound is an organosulfur compound with a growing presence in synthetic chemistry, valued for its role as a versatile reagent.[1] Like many small molecule reagents, its solid-state properties, including stability, solubility, and reactivity, are intrinsically linked to its crystal structure. A thorough understanding of the three-dimensional arrangement of atoms and molecules in the crystalline lattice is therefore of paramount importance for its effective application and for the development of robust formulations.
X-ray diffraction (XRD) stands as the cornerstone technique for elucidating crystal structures. By analyzing the diffraction pattern of X-rays passing through a crystalline material, we can determine the unit cell parameters, space group, and atomic coordinates, thereby revealing the intricate packing of molecules and the nature of intermolecular interactions.
While a definitive crystal structure for this compound has not been reported in publicly accessible databases, we can infer a great deal by examining the crystal structures of closely related compounds. This guide will focus on a detailed comparison with sodium methanesulfonate, for which a complete crystal structure has been determined, and will also consider the properties of sodium propane-1-sulfonate hydrate and sodium benzenesulfinate dihydrate to provide a comprehensive analytical perspective.
Physicochemical Properties of this compound
Commercial suppliers describe this compound as a powder with a melting point in the range of 248-253 °C.[1] Its molecular formula is C₃H₇NaO₂S, with a corresponding molecular weight of 130.14 g/mol .[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇NaO₂S | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 248-253 °C | [1] |
Comparative Crystal Structure Analysis: Insights from Analogs
To predict the crystallographic features of this compound, we will undertake a detailed comparison with known structures of similar sodium sulfonate and sulfinate salts.
Sodium Methanesulfonate: A Primary Structural Analog
The crystal structure of sodium methanesulfonate (CH₃NaO₃S) was determined by Wei and Hingerty (1981) and provides an excellent basis for comparison.[2] It crystallizes in the orthorhombic space group Pbma.[2] The asymmetric unit contains 2.5 molecules, indicating a complex packing arrangement.[2]
Table 1: Crystallographic Data for Sodium Methanesulfonate [2]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbma |
| a (Å) | 17.0713 (6) |
| b (Å) | 22.0217 (6) |
| c (Å) | 5.6058 (3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 2107.4 |
| Z | 20 |
The coordination environment of the sodium ions is noteworthy. Two of the sodium ions are octahedrally coordinated by six oxygen atoms from the sulfonate groups, with Na-O distances ranging from 2.276 to 2.669 Å.[2] A third sodium ion is surrounded by eight oxygen atoms, with Na-O distances ranging from 2.318 to 3.099 Å.[2] This variability in the coordination sphere of the sodium cation highlights the flexibility of the ionic interactions that drive the crystal packing.
Sodium Propane-1-sulfonate Hydrate: The Sulfonate Counterpart
Sodium Benzenesulfinate Dihydrate: An Aromatic Analog
Sodium benzenesulfinate is another relevant compound, often found as a dihydrate. It is described as a white to light yellow crystalline solid.[5] The presence of the bulky, aromatic benzene ring in place of the propyl chain will introduce different steric and potential π-stacking interactions, leading to a distinct crystal packing arrangement compared to the aliphatic sulfinates.
Predicted X-ray Diffraction Characteristics of this compound
Based on the analysis of its analogs, we can anticipate the general features of the powder X-ray diffraction (PXRD) pattern of this compound.
-
Crystallinity : Given that it is a salt that exists as a powder, it is expected to be crystalline and therefore produce a distinct PXRD pattern with a series of diffraction peaks.
-
Peak Positions (2θ) : The exact positions of the diffraction peaks are determined by the unit cell dimensions. While we cannot predict these with certainty, the d-spacings will be on the order of angstroms, typical for small organic salts.
-
Peak Intensities : The relative intensities of the diffraction peaks are governed by the arrangement of atoms within the unit cell (the structure factor). The presence of the relatively electron-dense sulfur and sodium atoms will significantly contribute to the scattering and thus the peak intensities.
A hypothetical experimental workflow for obtaining and analyzing the PXRD data for this compound is presented below.
Experimental Protocols
Synthesis and Crystallization of this compound
A general method for the synthesis of sodium alkyl sulfinates involves the reduction of the corresponding sulfonyl chloride.
Materials:
-
Propane-1-sulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
Procedure:
-
A solution of sodium sulfite and sodium bicarbonate is prepared in deionized water.
-
Propane-1-sulfonyl chloride is added dropwise to the solution with stirring at an elevated temperature (e.g., 70-80 °C).
-
The reaction is monitored for completion (e.g., by TLC or LC-MS).
-
Upon completion, the solution is cooled to room temperature.
-
The crude this compound can be precipitated by the addition of a miscible organic solvent like ethanol.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain crystals suitable for X-ray diffraction analysis.
Powder X-ray Diffraction (PXRD) Data Acquisition and Analysis
Instrumentation:
-
A modern powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
Sample Preparation:
-
A small amount of the finely ground this compound powder is packed into a sample holder.
Data Collection:
-
The sample is scanned over a 2θ range of, for example, 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step.
Data Analysis:
-
The resulting diffractogram is processed to identify the peak positions (2θ) and their relative intensities.
-
The experimental pattern can be compared to theoretical patterns calculated from the crystal structures of analogous compounds (like sodium methanesulfonate) to assess structural similarities.
-
Indexing software can be used to attempt to determine the unit cell parameters from the experimental peak positions.
Visualization of Concepts
To illustrate the relationships and workflows discussed, the following diagrams are provided.
Figure 1: A conceptual workflow for the synthesis, characterization, and comparative analysis of this compound.
Figure 2: A diagram illustrating the structural relationships between this compound and its selected analogs.
Conclusion and Future Outlook
This guide has provided a framework for understanding the likely crystal structure and X-ray diffraction properties of this compound through a detailed comparison with its structural analogs. The crystal structure of sodium methanesulfonate serves as a valuable starting point for predicting the coordination environment of the sodium ion and the overall packing motif. However, the difference in the alkyl chain length and the potential for polymorphism mean that experimental determination of the crystal structure of this compound remains a critical endeavor.
For researchers in drug development and materials science, the insights provided herein should aid in the interpretation of analytical data and guide the design of crystallization processes to control the solid-state form of this important reagent. The detailed experimental protocols offer a practical starting point for obtaining high-quality crystals and PXRD data. Future work should focus on the successful crystallization of this compound and the full elucidation of its crystal structure to confirm the predictions made in this guide and to further enhance our understanding of this class of compounds.
References
-
PubChem. (n.d.). Sodium methanesulfonate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Sodium benzenesulfinate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Sodium propane-2-sulfonate--water (1/1/1). Retrieved February 5, 2026, from [Link]
-
Wei, C. H., & Hingerty, B. E. (1981). Structure of sodium methanesulfonate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(11), 1992-1997. [Link]
-
Googleapis.com. (n.d.). The Preparation and Stoichiometric Synthetic Reactions of Metal Methanesulfonate Salts. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 7). (PDF) Crystal data for sodium propanoate: C2H5COONa. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Characterization of Propane Fueled Flames: A Significant Source of Brown Carbon. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Ethyl propane-1-sulfinate. Retrieved February 5, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). Sodium 3-chloro-2-hydroxypropane-1-sulfonate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). Benzenesulfinic acid, sodium salt. Retrieved February 5, 2026, from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling sodium propane-1-sulfinate
Operational Safety & Logistics Guide: Sodium Propane-1-sulfinate
Part 1: Chemical Profile & Hazard Analysis
Executive Summary: this compound (CAS: Non-definitive specific isomer CAS often conflated with sulfonate; typically custom synthesized or cataloged as generic alkyl sulfinate) is a nucleophilic radical precursor widely used in medicinal chemistry for late-stage functionalization (e.g., Minisci-type reactions).[1][2]
Critical Distinction: Do NOT confuse with Sodium 1-propanesulfonate (CAS 14533-63-2).[1][2]
Hazard Classification (GHS): Based on the structural class of alkyl sulfinate salts (analogous to Sodium Ethanesulfinate, CAS 20035-08-9):
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3][4]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4]
-
STOT-SE (Category 3): May cause respiratory irritation.[1][2][4]
-
Physical Hazard: Hygroscopic solid.[2] May decompose to release sulfur dioxide (
) upon contact with strong acids.[1][2]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent dermal sensitization and inhalation of fine particulates during weighing and transfer.[2]
| PPE Category | Specification | Technical Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2] thickness 0.11 mm) | Alkyl sulfinates are generally polar and ionic; nitrile provides excellent permeation resistance against solid transfer.[1][2] Double gloving recommended if handling solutions in DMSO/DMF.[2] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Standard safety glasses are insufficient for fine powders that may become airborne during static discharge.[1][2] Goggles prevent corneal injury from alkaline dust.[2] |
| Respiratory | N95 / P100 Respirator (or Fume Hood) | Required only if handling outside a fume hood.[1][2] Sulfinate dust is irritating to mucous membranes.[2] Primary control: Handle inside a certified chemical fume hood. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Standard protection.[1][2] Ensure cuffs are tucked under gloves to prevent wrist exposure.[2] |
Part 3: Operational Protocol & Handling Workflow
Storage & Stability:
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: this compound is highly hygroscopic.[1][2][4] Moisture absorption leads to disproportionation into the sulfonate (inactive) and thiosulfonate.[2]
-
Container: Amber glass or opaque plastic to prevent potential photodegradation (though less sensitive than aryl sulfinates).[1][2]
Experimental Workflow: Radical Precursor Setup The following workflow ensures reagent integrity for high-value C-H functionalization reactions.
Figure 1: Critical handling path to prevent moisture-induced disproportionation of sulfinate reagents.[1][2]
Step-by-Step Handling:
-
Equilibration: Remove the reagent bottle from the fridge and place it in a desiccator. Allow it to reach room temperature before opening to prevent condensation on the solid.[2]
-
Weighing:
-
Solvent Compatibility:
-
High solubility in water, DMSO, and DMF.
-
Low solubility in DCM, THF, or Toluene.
-
Note: If using in a biphasic Minisci reaction (e.g., DCM/Water), dissolve the sulfinate in the aqueous phase first.
-
Part 4: Emergency Response & Spill Management
Scenario A: Solid Spill (Powder) [1][2]
-
Isolate: Mark the area.[2] Do not generate dust.[2][4][5][6]
-
PPE: Wear N95 respirator and goggles.
-
Cleanup: Cover with a damp paper towel (to minimize dust) or use a HEPA-filtered vacuum.[1][2]
-
Neutralization: Wipe the surface with a dilute soap solution.[2]
Scenario B: Solution Spill (DMSO/Water)
-
Absorb: Use vermiculite or spill pads.[2]
-
Decontaminate: Wipe area with 10% bleach solution (sodium hypochlorite) to oxidize any remaining sulfinate to the inert sulfonate.[2]
-
Ventilate: Ensure the fume hood is active to remove any potential volatile byproducts.[2]
Part 5: Waste Disposal Strategy
Disposal Code: Non-RCRA Regulated (unless mixed with hazardous solvents).[1][2] Waste Stream:
-
Aqueous Waste: If dissolved in water, adjust pH to 6–8.[2] Small quantities can often be oxidized with dilute peroxide or bleach (converting
to ) before disposal, subject to local EHS regulations.[1][2] -
Organic Waste: If dissolved in DMSO/DMF, dispose of in the "Non-Halogenated Organic" waste stream.
-
Labeling: Clearly label waste container as "Contains Reducing Agents (Sulfinates)." Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) to avoid exothermic reactions.[2]
References
-
Baran, P. S., et al. (2012).[2] "Innately Radical Functionalization of Heterocycles." Nature, 489, 272–275. (Foundational work on using sulfinate salts as radical precursors).[1][2][7] [1][2]
-
Sigma-Aldrich. (2025).[1][2][3][8] this compound Product Specification (ALD00432).
-
SynQuest Laboratories. (2020).[1][2] Safety Data Sheet: Sodium Ethanesulfinate (Analogous Structure).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
Sources
- 1. 1,3-Propane sultone - Wikipedia [en.wikipedia.org]
- 2. Sodium 3-(trimethylsilyl)-1-propanesulfonate | C6H15NaO3SSi | CID 5167273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
